2-Chloro-4-(3-nitrophenyl)phenol 2-Chloro-4-(3-nitrophenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1261955-63-8
VCID: VC11729006
InChI: InChI=1S/C12H8ClNO3/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(6-8)14(16)17/h1-7,15H
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)Cl
Molecular Formula: C12H8ClNO3
Molecular Weight: 249.65 g/mol

2-Chloro-4-(3-nitrophenyl)phenol

CAS No.: 1261955-63-8

Cat. No.: VC11729006

Molecular Formula: C12H8ClNO3

Molecular Weight: 249.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(3-nitrophenyl)phenol - 1261955-63-8

Specification

CAS No. 1261955-63-8
Molecular Formula C12H8ClNO3
Molecular Weight 249.65 g/mol
IUPAC Name 2-chloro-4-(3-nitrophenyl)phenol
Standard InChI InChI=1S/C12H8ClNO3/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(6-8)14(16)17/h1-7,15H
Standard InChI Key CVMCAOUSKRNEJQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)Cl
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)Cl

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 2-chloro-4-(3-nitrophenyl)phenol consists of a phenol ring substituted at C2 with chlorine and at C4 with a nitro-substituted phenyl group. This configuration introduces significant steric and electronic effects, influencing reactivity and stability. Key molecular parameters inferred from analogs include:

Property2-Chloro-4-nitrophenol 3-Chloro-4-nitrophenol Hypothesized for 2-Chloro-4-(3-nitrophenyl)phenol
Molecular FormulaC₆H₄ClNO₃C₆H₄ClNO₃C₁₂H₈ClNO₃
Molecular Weight (g/mol)173.55173.55265.65
Density (g/cm³)1.6 ± 0.11.6 ± 0.1~1.5–1.7 (estimated)
Boiling Point (°C)290.6 ± 25.0330.5 ± 27.0>300 (predicted)
Melting Point (°C)106N/A100–120 (speculative)

The nitro group at the meta position of the phenyl substituent likely enhances electrophilic substitution resistance compared to para-nitro analogs, while the chlorine atom contributes to increased hydrophobicity .

Synthetic Methodologies

Direct Chlorination and Nitration Pathways

The synthesis of chloronitrophenols typically involves sequential halogenation and nitration steps. For 2-chloro-4-nitrophenol, a green chemistry approach employs N-chloro-N-(benzenesulfonyl)benzenesulfonamide in acetonitrile at 20–25°C, yielding 98.5% purity . Adapting this method, 2-chloro-4-(3-nitrophenyl)phenol could theoretically be synthesized via:

  • Friedel-Crafts Acylation: Introducing a pre-nitrated phenyl group to phenol under acidic conditions.

  • Ullmann Coupling: Cross-coupling a 3-nitrophenyl iodide with 2-chlorophenol using a copper catalyst.

Reaction conditions would require precise temperature control (0–5°C) to mitigate exothermic side reactions, analogous to industrial protocols for related compounds .

Physicochemical Properties

Solubility and Stability

Chloronitrophenols generally exhibit low water solubility (<1 g/L at 25°C) due to hydrophobic Cl and NO₂ groups . In 2-chloro-4-(3-nitrophenyl)phenol, the extended aromatic system may further reduce solubility, favoring organic solvents like dichloromethane or acetonitrile. Stability under ambient conditions is likely compromised by photolytic degradation, a common trait in nitroaromatics .

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include O–H stretch (~3300 cm⁻¹), C–Cl stretch (~750 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹) .

  • NMR: The aromatic region (δ 6.5–8.5 ppm) would display complex splitting patterns due to substituent effects.

Environmental Degradation and Bioremediation

Microbial Pathways

Pseudomonas sp. JHN degrades 4-chloro-3-nitrophenol via 4-chlororesorcinol, releasing Cl⁻ and NO₂⁻ stoichiometrically . For 2-chloro-4-(3-nitrophenyl)phenol, analogous pathways may involve:

  • Monooxygenase Activity: Hydroxylation at the nitro-substituted phenyl ring.

  • Ring Cleavage: Catalyzed by dioxygenases, yielding aliphatic intermediates.

Biodegradation efficiency would depend on substituent positions, with meta-nitro groups posing greater steric challenges than para configurations .

Industrial and Research Applications

Chemical Intermediates

Chloronitrophenols serve as precursors to dyes, agrochemicals, and pharmaceuticals. The biphenyl structure of 2-chloro-4-(3-nitrophenyl)phenol could enable applications in:

  • Ligand Design: Coordinating transition metals in catalysis.

  • Polymer Additives: Enhancing UV stability through nitro group electron withdrawal.

Environmental Monitoring

As a potential pollutant, its detection in soil and water would leverage GC-MS or HPLC-UV, with limits of quantification extrapolated from analogs (~0.1 ppm) .

Toxicological Considerations

While toxicity data for 2-chloro-4-(3-nitrophenyl)phenol are unavailable, structural analogs exhibit moderate ecotoxicity (LC₅₀ ~10–50 mg/L in Daphnia magna) . The compound’s persistence in anaerobic environments warrants caution, as reductive dechlorination could yield more toxic metabolites.

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